
2-Amino-3-(3,5-difluoropyridin-4-yl)propanoic acid;dihydrochloride
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Overview
Description
2-Amino-3-(3,5-difluoropyridin-4-yl)propanoic acid;dihydrochloride is a chemical compound with the molecular formula C8H8F2N2O22ClH It is a derivative of propanoic acid, featuring a pyridine ring substituted with fluorine atoms at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3,5-difluoropyridin-4-yl)propanoic acid;dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-difluoropyridine.
Amination: The pyridine ring undergoes amination to introduce the amino group at the 2-position.
Propanoic Acid Derivative Formation: The amino-substituted pyridine is then reacted with a propanoic acid derivative to form the final product.
Dihydrochloride Formation: The compound is converted to its dihydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process is typically carried out in large-scale reactors with continuous monitoring to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(3,5-difluoropyridin-4-yl)propanoic acid;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical structure:
- IUPAC Name : 2-amino-3-(3,5-difluoropyridin-4-yl)propanoic acid dihydrochloride
- CAS Number : 2253638-72-9
- Molecular Formula : C8H8F2N2O2·2HCl
Pharmacological Applications
-
Neuropharmacology :
- The compound has been studied for its potential role as an agonist for certain neurotransmitter receptors. Its structural similarity to known neurotransmitters suggests it could modulate synaptic transmission.
- A study indicated that derivatives of this compound exhibit significant activity on glutamate receptors, which are critical in mediating excitatory neurotransmission in the brain .
-
Anticancer Activity :
- Research has shown that compounds similar to 2-amino-3-(3,5-difluoropyridin-4-yl)propanoic acid can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival.
- A case study demonstrated that a related compound reduced the viability of cancer cells in vitro, indicating potential for further development as an anticancer agent .
- Antimicrobial Properties :
Agricultural Applications
- Pesticide Development :
- The compound has been explored as a potential active ingredient in agricultural formulations aimed at pest control. Its unique chemical properties may enhance efficacy against specific pests while being less harmful to non-target organisms.
- Patents have been filed for formulations that utilize this compound as part of integrated pest management strategies, showcasing its versatility beyond medicinal uses .
Table 1: Pharmacological Activity of 2-Amino-3-(3,5-difluoropyridin-4-yl)propanoic Acid Dihydrochloride
Table 2: Agricultural Applications
Mechanism of Action
The mechanism of action of 2-Amino-3-(3,5-difluoropyridin-4-yl)propanoic acid;dihydrochloride involves its interaction with specific molecular targets. The fluorine atoms on the pyridine ring enhance its binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Difluorophenyl)propanoic acid: Similar in structure but lacks the amino group.
(S)-2-Amino-3-(pyridin-4-yl)propanoic acid;dihydrochloride: Similar but without the fluorine substitutions.
Uniqueness
The presence of both amino and fluorine groups in 2-Amino-3-(3,5-difluoropyridin-4-yl)propanoic acid;dihydrochloride makes it unique. The fluorine atoms enhance its chemical stability and biological activity, while the amino group allows for further functionalization and interaction with biological targets.
Biological Activity
2-Amino-3-(3,5-difluoropyridin-4-yl)propanoic acid; dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The molecular formula of 2-Amino-3-(3,5-difluoropyridin-4-yl)propanoic acid; dihydrochloride is C8H10F2N2O2⋅2HCl. The compound features an amino group, a propanoic acid moiety, and a pyridine ring with two fluorine substituents. This configuration may enhance its reactivity and biological interactions.
Biological Activity Overview
Research into the biological activity of 2-Amino-3-(3,5-difluoropyridin-4-yl)propanoic acid; dihydrochloride has been limited. However, existing studies indicate potential applications in several areas:
1. Neuropharmacology
The compound has shown promise in modulating neurotransmitter systems, particularly those involving glutamate receptors. Its structural similarity to known neurotransmitter analogs suggests it may act as an agonist or antagonist in specific pathways.
2. Antimicrobial Activity
Preliminary studies have indicated that derivatives of difluoropyridine compounds can exhibit antimicrobial properties. While specific data on 2-Amino-3-(3,5-difluoropyridin-4-yl)propanoic acid are scarce, related compounds have demonstrated effectiveness against various bacterial strains, suggesting a potential for similar activity.
3. Cancer Research
Fluorinated compounds are often investigated for their role in cancer therapy due to their ability to interfere with cellular signaling pathways. Research into structurally related compounds indicates that they may inhibit tumor growth or induce apoptosis in cancer cells.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-amino-3-(3,5-difluoropyridin-4-yl)propanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O2.2ClH/c9-5-2-12-3-6(10)4(5)1-7(11)8(13)14;;/h2-3,7H,1,11H2,(H,13,14);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTMUKFFQAESBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)F)CC(C(=O)O)N)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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